2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride
Description
2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride is a synthetic organic compound featuring a benzonitrile core substituted with a cyclopentylamino-methyl group and a hydrochloride counterion. The benzonitrile moiety (C₆H₅CN) provides a rigid aromatic framework, while the cyclopentyl group introduces lipophilicity and conformational flexibility. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly in drug discovery targeting receptors or enzymes where aromatic nitriles and secondary amines play critical roles .
Properties
IUPAC Name |
2-[(cyclopentylamino)methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c14-9-11-5-1-2-6-12(11)10-15-13-7-3-4-8-13;/h1-2,5-6,13,15H,3-4,7-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMAAEGVAMVKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride typically involves the reaction of cyclopentylamine with a suitable benzonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Chemical Reactions Analysis
2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share key features such as benzonitrile cores, substituted amino groups, or cyclopentyl moieties. Below is a comparative analysis of its closest analogs:
Pharmacological and Physicochemical Insights
In contrast, 4-((2-(Methylamino)ethoxy)methyl)benzonitrile hydrochloride’s ethoxy chain introduces polarity, favoring renal excretion over tissue accumulation .
Receptor Binding: Cyclopentylamino groups are associated with anticholinergic activity, as seen in cyclopentolate hydrochloride (), though the benzonitrile core may redirect selectivity toward kinases or neurotransmitter receptors . The chlorophenyl substituent in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile could enhance affinity for halogen-binding pockets in target proteins .
Solubility and Stability: Hydrochloride salts (e.g., target compound, Methyl 2-(cyclopentylamino)acetate hydrochloride) generally exhibit higher aqueous solubility than free bases, critical for formulation . Benzonitrile derivatives are typically stable under physiological conditions, but ester-containing analogs (e.g., Methyl 2-(cyclopentylamino)acetate) may undergo hydrolysis in vivo, altering pharmacokinetics .
Biological Activity
2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It consists of a benzonitrile moiety with a cyclopentylamino group, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
The compound has also been investigated for anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of this compound may involve:
- Receptor Interaction : The compound is believed to interact with specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.
- Covalent Bond Formation : The nitrile group may participate in nucleophilic addition reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or DNA, thereby affecting their function.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Mechanism | Interacts with receptors; forms covalent bonds |
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers treated several cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This suggests that the compound could be further developed as a therapeutic agent for cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
